molecular formula C14H17NO3S2 B6426501 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide CAS No. 2326330-65-6

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide

Cat. No.: B6426501
CAS No.: 2326330-65-6
M. Wt: 311.4 g/mol
InChI Key: RAERNRAQSXEVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxy(phenyl)methyl group and an ethane-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the functionalization of a thiophene ring, followed by the introduction of the hydroxy(phenyl)methyl group and the ethane-1-sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group may interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic rings.

Uniqueness

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethane-1-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-2-20(17,18)15-10-12-8-9-13(19-12)14(16)11-6-4-3-5-7-11/h3-9,14-16H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAERNRAQSXEVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.